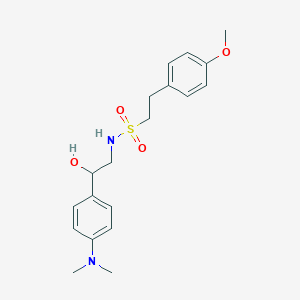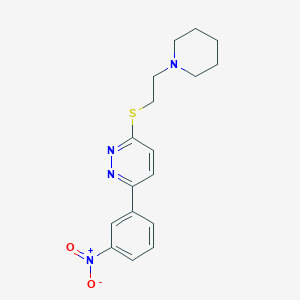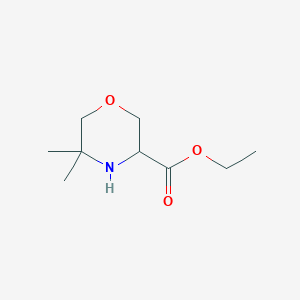![molecular formula C16H12N2O2 B2662915 6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione CAS No. 57097-72-0](/img/structure/B2662915.png)
6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is a chemical compound that has been synthesized for various purposes . It is a derivative of isoindolinones, which are important core structures in drug design and synthetic chemistry . Isoindolinones and their derivatives have a wide range of physiological and biological activities .
Synthesis Analysis
The synthesis of 6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione involves a three-component reaction of 2-amino-N-®-benzamide derivatives with 2-formylbenzoic acid . This reaction is catalyzed by sulfonic acid functionalized nanoporous silica, an efficient catalyst . The method is efficient and facile, producing high yields of the desired products . The catalyst is reusable, and the workup step is effortless without using chromatography .Molecular Structure Analysis
The molecular structure of 6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is complex, with multiple rings and functional groups . It includes a quinazoline ring fused with an isoindole ring, along with a dione functional group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione include a three-component reaction of 2-amino-N-®-benzamide derivatives with 2-formylbenzoic acid . This reaction is catalyzed by sulfonic acid functionalized nanoporous silica .科学的研究の応用
Synthesis Methodologies
- Efficient Synthesis Techniques: A variety of efficient synthesis methods for 6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione derivatives have been developed. These include catalyst-free conditions in acetic acid, green synthesis using ionic liquids and iodine catalysis, and methods involving sulfonic acid functionalized nanoporous silica as a catalyst. These methodologies are noted for their versatility, high yields, and the use of readily available materials (Sashidhara et al., 2012), (Lianghua Lu et al., 2014), (Rayatzadeh & Haghipour, 2021).
Biomedical Applications
Potential in Biomedical Screening
The derivatives of 6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione show promise in biomedical screening due to their potential biological activities. For example, certain derivatives have been identified as potent inhibitors of hepatitis B virus (HBV) capsid assembly, suggesting their use in antiviral research (Jun-fei Zhang et al., 2015).
Inhibition of TNF-α
Some derivatives have been synthesized as novel inhibitors of TNF-α (Tumor Necrosis Factor-alpha), a cytokine involved in systemic inflammation. This indicates their potential application in the treatment of inflammatory diseases (K. S. Kumar et al., 2011).
Chemical Properties and Reactions
Nucleophilic Addition Reactions
Studies on the base- and acid-catalyzed nucleophilic addition of certain isoindoloquinazoline derivatives have shown stereoselective formation of products. These studies contribute to understanding the chemical behavior and potential applications of these compounds in more complex chemical syntheses (Voitenko et al., 2010).
Cycloaddition Reactions
Cycloaddition reactions of these compounds have been explored, revealing their potential in creating novel structures, such as tricyclic derivatives and Diels-Alder adducts. These studies provide insight into the versatility of these compounds in synthesizing complex organic structures (Z. Voitenko et al., 2013).
将来の方向性
The future directions for the study and application of 6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione and similar compounds involve further exploration of their synthesis methods and potential biological activities . The development of more efficient, green methods for their synthesis is a key area of interest .
特性
IUPAC Name |
6-methyl-6aH-isoindolo[2,3-a]quinazoline-5,11-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-17-14-10-6-2-3-7-11(10)16(20)18(14)13-9-5-4-8-12(13)15(17)19/h2-9,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTUZSFHFOVIQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

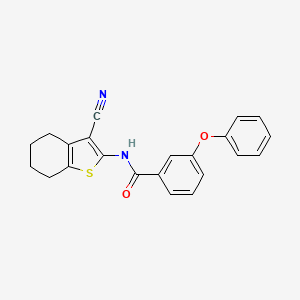
![3-[[1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2662834.png)
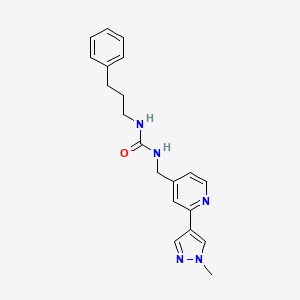
![9-[(2,4-dinitrophenyl)hydrazinylidene]fluorene-1-carboxylic Acid](/img/structure/B2662836.png)
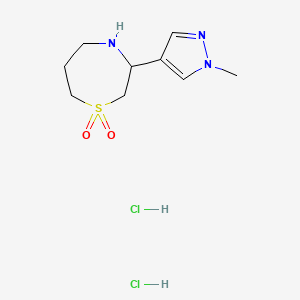
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2662838.png)
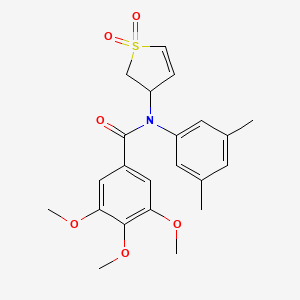
![1-Methyl-4-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}-1H-pyrazole](/img/structure/B2662843.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2662845.png)
![1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B2662847.png)
